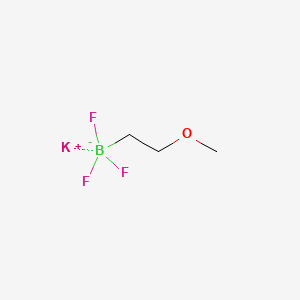

Potassium (2-methoxyethyl)trifluoroborate

Descripción

Propiedades

IUPAC Name |

potassium;trifluoro(2-methoxyethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BF3O.K/c1-8-3-2-4(5,6)7;/h2-3H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWPDVMILPSZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCOC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408168-69-3 | |

| Record name | potassium (2-methoxyethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium (2-methoxyethyl)trifluoroborate

This guide provides a comprehensive overview of the synthesis, characterization, and applications of Potassium (2-methoxyethyl)trifluoroborate, a versatile and stable reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of handling and utilizing this valuable chemical entity.

Introduction: The Ascendancy of Organotrifluoroborates

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, valued for its robustness and functional group tolerance.[1] Central to this reaction are organoboron reagents. While boronic acids and their esters have been the traditional workhorses, they are not without their limitations, such as potential instability and purification challenges.[2] Potassium organotrifluoroborates have emerged as a superior class of reagents, offering enhanced stability to air and moisture, which simplifies their handling and storage.[2][3][4][5] Their tetracoordinate nature confers this stability, allowing them to act as a slow-release source of the reactive trivalent boron species under specific reaction conditions.[1] This inherent stability makes them highly compatible with a wide array of functional groups and amenable to late-stage functionalization in complex syntheses.[6][7]

This compound, in particular, serves as a stable and easy-to-handle precursor for the introduction of the 2-methoxyethyl moiety.[8] This functional group is of significant interest in medicinal chemistry and materials science. This guide will provide a detailed exploration of its synthesis, in-depth characterization, and utility in cross-coupling reactions.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is a robust process that can be reliably performed in a standard laboratory setting. The procedure detailed below is adapted from established literature methods.[1]

Experimental Protocol

Materials and Reagents:

-

2-Bromoethyl methyl ether

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Triisopropyl borate

-

Hydrochloric acid (4 M)

-

Diethyl ether

-

Tetrahydrofuran (THF), anhydrous

-

Potassium hydrogen fluoride (KHF₂)

-

Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings.

-

Activate the magnesium with a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 2-bromoethyl methyl ether in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and may require initial heating to initiate.

-

Once the reaction has started, maintain a gentle reflux by controlling the addition rate of the bromo ether. After the addition is complete, continue to stir at room temperature until the magnesium is consumed.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Add triisopropyl borate dropwise via a syringe or dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Formation of the Trifluoroborate Salt:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 4 M HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude boronic acid intermediate. Note: This intermediate can be unstable and is typically used directly in the next step without extensive purification.[9]

-

Dissolve the crude boronic acid in THF and add a saturated aqueous solution of KHF₂ (4 equivalents).[1]

-

Stir the resulting biphasic mixture vigorously at room temperature for 2 hours.[1]

-

-

Isolation and Purification:

-

Evaporate the reaction mixture to dryness.

-

Extract the resulting solid residue with hot acetone multiple times.[1]

-

Combine the acetone extracts and concentrate to a small volume.

-

Induce precipitation by the dropwise addition of diethyl ether at 0 °C.[1]

-

Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.[1] The reported yield for this procedure is in the range of 65-68%.[1]

-

Causality Behind Experimental Choices

-

Grignard Reagent Formation: The use of magnesium to form an organometallic intermediate from the corresponding halide is a classic and efficient method for generating a carbanion equivalent. Anhydrous conditions are critical to prevent the quenching of the highly basic Grignard reagent by water.

-

Borylation at Low Temperature: The reaction of the Grignard reagent with triisopropyl borate is highly exothermic. Performing the addition at -78 °C prevents side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed boronate ester.

-

Conversion to the Trifluoroborate Salt: Boronic acids can be prone to dehydration to form boroxines. The immediate conversion to the potassium trifluoroborate salt with KHF₂ circumvents this issue, yielding a stable, crystalline solid that is easy to handle and purify.[1][6][9] The use of KHF₂ is a cost-effective and straightforward method for this transformation.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following data are consistent with the structure of this compound.[1]

Physicochemical Properties

| Property | Value |

| Appearance | White solid |

| Melting Point | 123-125 °C[1] |

| Stability | Air and moisture stable crystalline solid[4] |

Spectroscopic Data

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (ν) |

| ¹H NMR | Acetone-d₆ | 3.40–3.36 (m, 2H), 3.18 (s, 3H), 0.62–0.43 (m, 2H)[1] |

| ¹³C NMR | Acetone-d₆ | 73.7, 57.6[1] |

| ¹¹B NMR | Acetone-d₆ | 4.90 (br s)[1] |

| ¹⁹F NMR | Acetone-d₆ | -139.8[1] |

| IR | - | 2904, 1105, 1060, 1009, 984, 916, 608 cm⁻¹[1] |

| HRMS (ESI-TOF) | - | m/z calcd. for C₃H₇BOF₃ (M – K)⁻ 127.0542, found 127.0547[1] |

Expert Interpretation of a Characterization Data:

-

¹H NMR: The spectrum clearly shows the methoxy group as a singlet at 3.18 ppm, and the two methylene groups as multiplets, consistent with the ethyl backbone.

-

¹³C NMR: Two distinct signals confirm the presence of the two unique carbon environments in the 2-methoxyethyl chain.

-

¹¹B and ¹⁹F NMR: These spectra are diagnostic for the trifluoroborate moiety. The broad singlet in the ¹¹B NMR and the sharp singlet in the ¹⁹F NMR are characteristic of the [R-BF₃]⁻ species.

-

Structural Rigidity: X-ray crystallographic studies on analogous compounds have revealed that the potassium cation can bridge the oxygen atom and one of the fluorine atoms, which imparts additional rigidity and stability to the molecule.[1] This interaction likely contributes to the observed stability of this compound.[1]

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This provides an efficient method for introducing the 2-methoxyethyl group onto aromatic and heteroaromatic scaffolds, a transformation that can be challenging using traditional methods.[1]

General Reaction Scheme

The reaction typically involves the coupling of this compound with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable ligand, and a base.

Optimized Reaction Conditions

A typical protocol for the cross-coupling of this compound with aryl bromides involves:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂)

-

Ligand: A bulky, electron-rich phosphine ligand such as RuPhos

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: A biphasic system, often toluene/water

-

Temperature: 80-110 °C

This methodology has proven effective for a wide range of substrates, including electron-rich and electron-deficient aryl bromides, as well as various heteroaryl bromides such as pyridines, quinolines, and indoles.[1]

Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness of the Protocol: The role of the base in the transmetalation step is crucial. It is believed to facilitate the formation of a more reactive boronate species from the trifluoroborate salt, which then readily transfers its organic group to the palladium center. The choice of a bulky, electron-rich ligand like RuPhos accelerates the rates of both oxidative addition and reductive elimination, leading to higher reaction efficiency, especially with challenging substrates like aryl chlorides.[7]

Safety and Handling

While this compound is a relatively stable compound, standard laboratory safety precautions should always be observed. The synthesis involves the use of potassium hydrogen fluoride (KHF₂), which is corrosive and can release hydrofluoric acid (HF) in the presence of moisture.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations involving KHF₂ should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable reagent for the introduction of the 2-methoxyethyl moiety into organic molecules. Its synthesis is straightforward, and its enhanced stability over traditional organoboron compounds offers significant advantages in terms of handling, storage, and functional group compatibility. The protocols and data presented in this guide underscore its utility and provide a solid foundation for its successful application in research and development, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

-

G. A. Molander, D. E. Petrillo, "Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs," Org. Lett., 2008 , 10(9), pp 1795–1798. [Link]

-

S. Darses, J.-P. Genet, "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis," Chem. Rev., 2008 , 108(1), pp 288–325. [Link]

-

Organic Chemistry Portal, "Synthesis of alkyltrifluoroborates." [Link]

-

Organic Syntheses, "TETRABUTYLAMMONIUM ARYL- AND ALKYLTRIFLUOROBORATES," Org. Synth.2013 , 90, 261. [Link]

-

Organic Syntheses, "POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE," Org. Synth.2011 , 88, 253. [Link]

-

G. A. Molander, L. S. M. Cavalcanti, "Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides," Org. Lett., 2015 , 17(1), pp 222–225. [Link]

-

D. Arnold, "Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis," Wipf Group, 2008 . [Link]

-

G. A. Molander, D. E. Petrillo, "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates," Org. Lett., 2008 , 10(9), pp 1795-1798. [Link]

-

G. A. Molander, "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers," Future Med Chem., 2010 , 2(11), pp 1695-1709. [Link]

-

MySkinRecipes, "this compound." [Link]

-

S. E. E. E. El-Seedi, et al., "1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates," Magn. Reson. Chem., 2021 . [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of Potassium (2-methoxyethyl)trifluoroborate

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. Historically, this field has been dominated by boronic acids and their ester derivatives. However, these reagents are not without their limitations, which include potential instability, difficulties in purification, and uncertain stoichiometry. The emergence of potassium organotrifluoroborates has marked a significant advancement, offering a superior class of reagents that circumvent many of these challenges.[1] Potassium organotrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, making them exceptionally easy to handle and store.[1][2] This inherent stability and ease of use have positioned them as versatile and reliable coupling partners in a vast array of chemical transformations.[3]

This guide focuses on a particularly valuable member of this class: this compound. Its utility lies in its ability to introduce the synthetically important 2-methoxyethyl motif, a common structural element in pharmaceuticals and agrochemicals.[4] The challenge of incorporating this group has been a long-standing issue for chemists, primarily due to the instability of corresponding traditional organometallic reagents.[5] This document provides a comprehensive overview of the synthesis, chemical properties, and core applications of this compound, with a focus on its pivotal role in Suzuki-Miyaura cross-coupling reactions.

Synthesis and Structural Elucidation

The preparation of this compound is straightforward and efficient, typically proceeding from a readily available starting material. The established methodology underscores the practicality of organotrifluoroborate chemistry.

Synthetic Protocol

The synthesis involves the reaction of a suitable precursor, such as 2-bromoethyl methyl ether, with a boron source, followed by treatment with potassium hydrogen fluoride (KHF₂) to form the stable trifluoroborate salt.[5][6] This conversion from intermediate boronate esters to the potassium trifluoroborate salt is a key step that resolves stability issues associated with other alkoxyethylboron derivatives.[5]

Experimental Protocol: Synthesis of this compound[6]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine triisopropyl borate and tetrahydrofuran (THF).

-

Grignard Formation (or alternative): Separately, prepare the corresponding Grignard reagent from 2-bromoethyl methyl ether and magnesium turnings in THF, or utilize an alternative organometallic precursor.

-

Boronate Ester Formation: Cool the triisopropyl borate solution to a low temperature (e.g., -78 °C) and add the organometallic reagent dropwise. Allow the reaction to warm to room temperature and stir for several hours.

-

Hydrolysis and Salt Formation: Quench the reaction with an aqueous solution of potassium hydrogen fluoride (KHF₂).

-

Isolation and Purification: Stir the resulting mixture vigorously for a specified time to ensure complete formation of the trifluoroborate salt. The product often precipitates from the solution. The solid is then collected by filtration, washed with a suitable solvent (e.g., cold acetone or diethyl ether), and dried under vacuum to yield this compound as a white solid.[5][7]

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

This compound is a stable, solid material, facilitating its use as a bench-top reagent in routine synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₃H₇BF₃KO | [5] |

| Molecular Weight | 166.09 g/mol | Calculated |

| Appearance | White solid | [5] |

| Melting Point | 123–125 °C | [5] |

| Solubility | Soluble in aqueous and organic solvents | [4] |

| Storage | Room temperature, in a cool, dry place | [4][8] |

Structural Stability

The enhanced stability of potassium organotrifluoroborates compared to their boronic acid counterparts is a defining feature. X-ray crystallographic analysis of a closely related compound, benzyloxyethyltrifluoroborate, revealed that the potassium cation plays a critical role in rigidifying the molecular structure. It forms a bridge between the ether oxygen and one of the fluorine atoms of the trifluoroborate group.[5] This intramolecular coordination is believed to be a key factor contributing to the salt's overall stability. Studies have shown that in the presence of a potassium-chelating agent like 18-crown-6, the trifluoroborate degrades more rapidly, which further supports the stabilizing role of the potassium ion.[5]

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for verifying the identity and purity of this compound. The following data, obtained in deuterated acetone (acetone-d₆), is characteristic of the compound.[5]

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) | Assignment |

| ¹H NMR | 3.40–3.36 | m | -O-CH₂ -CH₂-BF₃K |

| 3.18 | s | -O-CH₃ | |

| 0.62–0.43 | m | -O-CH₂-CH₂ -BF₃K | |

| ¹³C NMR | 73.7 | - | -O-CH₂ -CH₂-BF₃K |

| 57.6 | - | -O-CH₃ | |

| ¹¹B NMR | 4.90 | br s | -B F₃K |

| ¹⁹F NMR | -139.8 | s | -BF₃ K |

Note: For detailed NMR acquisition parameters for organotrifluoroborates, refer to established literature.[9]

Chemical Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction provides an efficient and high-yielding pathway to synthesize aryl/heteroarylethyloxy motifs, which are prevalent in medicinal chemistry.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. While the organotrifluoroborate is the stable pre-reagent, it is believed to slowly hydrolyze in situ to the corresponding boronic acid, which is the active species in the transmetalation step.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl or heteroaryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Hydrolysis/Transmetalation: The this compound undergoes slow hydrolysis to form the corresponding boronic acid. The organic group is then transferred from the boron atom to the palladium center, displacing the halide and forming a new Pd(II)-alkyl complex. This is often the rate-determining step.

-

Reductive Elimination: The two organic fragments (the aryl group and the 2-methoxyethyl group) on the palladium center couple, and the desired product is eliminated, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle using an organotrifluoroborate salt.

Optimized Protocol for Cross-Coupling

Successful cross-coupling relies on carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent system. The following protocol has proven effective for coupling this compound with a range of aryl and heteroaryl bromides.[5]

Table: Optimized Suzuki-Miyaura Reaction Conditions

| Component | Recommended Reagent/Condition | Loading/Concentration |

| Catalyst | Pd(OAc)₂ (Palladium(II) Acetate) | 2 mol % |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 4 mol % |

| Base | Cs₂CO₃ (Cesium Carbonate) | 3.0 equivalents |

| Solvent System | Toluene / H₂O | 10:1 ratio |

| Temperature | 80 °C | - |

| Reaction Time | 12-24 hours | - |

Step-by-Step Experimental Workflow:

-

Reagent Preparation: To an oven-dried reaction vessel, add the aryl/heteroaryl bromide (1.0 eq.), this compound (1.5 eq.), and cesium carbonate (3.0 eq.).

-

Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.) in toluene. Add this catalyst solution to the reaction vessel.

-

Solvent Addition: Add the remaining toluene and water to achieve the final 10:1 solvent ratio.

-

Reaction Execution: Seal the vessel, and heat the mixture to 80 °C with vigorous stirring for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkoxyethylarene product.

Safety and Handling

While potassium organotrifluoroborates are generally considered more stable and less toxic than many other organometallic reagents, standard laboratory safety practices are mandatory.[4][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8][11]

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.

-

Storage: Store the reagent in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[8][10]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

It is crucial to consult the specific Material Safety Data Sheet (MSDS) for this compound before use.[8][10][11][12]

Conclusion

This compound has established itself as a highly effective and practical reagent in modern organic synthesis. Its superior stability, ease of handling, and efficient reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the introduction of the 2-methoxyethyl group.[4][5] For researchers and drug development professionals, this reagent provides a reliable solution to a previously challenging synthetic problem, enabling the late-stage functionalization of complex molecules and streamlining the synthesis of novel chemical entities. The continued development and application of such well-behaved organotrifluoroborate salts will undoubtedly continue to expand the horizons of synthetic chemistry.[2]

References

-

Beaumard, F., et al. (2014). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 79(10), 4495–4503. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–846. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. Retrieved from [Link]

-

Silva, F. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 879–884. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]

-

Silva, F. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Tetrabutylammonium Trifluoroborates. Retrieved from [Link]

-

PubChem. (n.d.). Potassium trifluoro(2,2,2-trifluoroethyl)borate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound [myskinrecipes.com]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. washingtonmills.com [washingtonmills.com]

- 11. carlroth.com [carlroth.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Potassium (2-methoxyethyl)trifluoroborate

Introduction

Potassium (2-methoxyethyl)trifluoroborate is a key reagent in modern organic synthesis, valued for its stability and versatility. As a member of the organotrifluoroborate family, it serves as a robust surrogate for the more sensitive boronic acids in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] These reagents are generally stable to air and moisture, making them easy to handle and store indefinitely.[3][4] The 2-methoxyethyl motif is of particular interest in medicinal and materials chemistry, and the ability to reliably introduce it into complex molecules is of significant value.

Accurate structural confirmation and purity assessment are paramount for any synthetic reagent. This guide provides an in-depth analysis of the essential spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Infrared (IR) Spectroscopy. The causality behind experimental choices and the interpretation of the resulting data are explained from the perspective of a seasoned application scientist to ensure both technical accuracy and practical utility for researchers in the field.

Molecular Structure and Spectroscopic Correlation

To facilitate the discussion of spectroscopic data, the molecular structure of this compound is presented below with standardized atom labeling. This systematic nomenclature will be used throughout the guide to correlate specific signals with their corresponding nuclei.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton NMR is the first-line technique for verifying the organic framework of the molecule. The spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the 2-methoxyethyl chain.

Data Interpretation and Tabulation

The ¹H NMR spectrum provides clear evidence for the 2-methoxyethyl structure. The methylene protons adjacent to the boron atom (H on C1) are typically shifted upfield due to the electron-donating nature of the borate group. The protons on the methylene group adjacent to the oxygen (H on C2) and the methyl protons (H on C3) appear at more conventional chemical shifts.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| C1-H₂ | 0.43–0.62 | multiplet | 2H |

| C3-H₃ | 3.18 | singlet | 3H |

| C2-H₂ | 3.36–3.40 | multiplet | 2H |

| Data acquired in acetone-d₆ at 400 MHz.[5] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[6][7] The choice of solvent is critical; while D₂O is an option, acetone-d₆ or DMSO-d₆ often provide better solubility and prevent issues with H-D exchange.[8]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using standard acquisition parameters for ¹H NMR. A pulse angle of 45°, an acquisition time of ~3.6 seconds, and 16 repetitions are typically sufficient.[8]

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak (e.g., acetone at 2.05 ppm).

¹³C NMR Spectroscopy

Carbon NMR complements the ¹H NMR data by providing a direct count of the unique carbon environments. For this compound, three distinct signals are expected.

Data Interpretation and Tabulation

The ¹³C NMR spectrum confirms the presence of three carbon atoms. The carbon atom directly attached to the boron (C1) often appears as a broad signal due to quadrupolar relaxation of the attached boron nucleus (both ¹⁰B and ¹¹B isotopes have quadrupole moments). The chemical shifts of C2 and C3 are influenced by the electronegative oxygen atom.[9]

| Carbon | Chemical Shift (δ) ppm |

| C1 | Not explicitly reported, but expected to be broad and upfield |

| C3 | 57.6 |

| C2 | 73.7 |

| Data acquired in acetone-d₆ at 100 MHz.[5] |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) can reduce acquisition time if needed.

-

Instrument Setup: Use the same tuned and shimmed instrument.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024) is required.[8] Typical parameters include a 90° pulse angle and a relaxation delay of 2-3 seconds.[8]

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., acetone-d₆ at 29.84 ppm).

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive and informative technique for characterizing organotrifluoroborate salts.[8] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in strong, sharp signals.[10]

Data Interpretation and Tabulation

The ¹⁹F NMR spectrum of a potassium organotrifluoroborate typically shows a single, sharp resonance for the three equivalent fluorine atoms.[8] The chemical shift is highly characteristic of the BF₃⁻ group.[8][11] Due to coupling with the boron isotopes, ¹¹B (I=3/2, 80.1% abundance) and ¹⁰B (I=3, 19.9% abundance), the signal may appear as a sharp quartet or a broader signal, though often it is seen as a sharp singlet due to quadrupolar relaxation effects. The chemical shifts for organotrifluoroborates generally fall within the range of -129 to -141 ppm.[6]

| Nucleus | Chemical Shift (δ) ppm |

| BF₃⁻ | -139.8 |

| Data acquired in acetone-d₆ at 377 MHz.[5] |

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR is suitable for ¹⁹F NMR analysis.

-

Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus. Tune the probe to the ¹⁹F frequency.

-

Data Acquisition: Acquire the spectrum. ¹⁹F NMR is a high-sensitivity experiment, and a sufficient signal-to-noise ratio can be achieved with a relatively small number of scans (e.g., 32-64).

-

Processing: Process the data as with other NMR experiments. An external reference standard, such as CFCl₃ (trichlorofluoromethane) at 0 ppm, is typically used for chemical shift calibration, though modern instruments often use internal referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. For this compound, the most prominent features are the B-F and C-O stretching vibrations.

Data Interpretation and Tabulation

The IR spectrum is dominated by strong absorption bands in the fingerprint region corresponding to the vibrations of the trifluoroborate anion. The strong bands between 900 and 1100 cm⁻¹ are characteristic of the B-F stretching modes.[5] The C-O ether stretch is also a prominent feature. The C-H stretching vibrations from the alkyl chain are observed around 2900 cm⁻¹.

| Wavenumber (ν) cm⁻¹ | Assignment | Intensity |

| 2904 | C-H stretch | Medium |

| 1105 | C-O stretch / B-F stretch | Strong |

| 1060 | B-F stretch | Strong |

| 1009 | B-F stretch | Strong |

| 984 | B-F stretch | Strong |

| 916 | B-F stretch | Strong |

| Data acquired as a solid.[5] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the most common methods are preparing a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This method is faster and requires minimal sample preparation.

-

-

Background Collection: Record a background spectrum of the empty instrument (for ATR) or a pure KBr pellet. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Sample Spectrum Acquisition: Place the prepared sample in the instrument's sample compartment and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a comprehensive workflow for the complete spectroscopic characterization of this compound, ensuring a validated and trustworthy analysis.

Caption: Workflow for the spectroscopic characterization of this compound.

References

-

D. G. J. D. de Oliveira, T. B. de Postil, H. A. Stefani, "¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates," Magnetic Resonance in Chemistry, 2009, 47(10), 873–878.

-

D. G. J. D. de Oliveira, T. B. de Postil, H. A. Stefani, "¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates," PubMed Central, 2009.

-

MySkinRecipes, "this compound," MySkinRecipes Website.

-

ResearchGate, "Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs," ResearchGate.

-

S. M. Kelly, N. A. Isley, G. A. Molander, "Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs," Organic Letters, 2014, 16(19), 5148–5151.

-

G. A. Molander, N. Ellis, "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis," Chemical Reviews, 2007, 107(5), 1767–1825.

-

M. E. Bowden, T. Autrey, I. S. T. Tso, "Structural and spectroscopic characterization of potassium fluoroborohydrides," Dalton Transactions, 2014, 43(2), 547-553.

-

Chemistry LibreTexts, "13.12: Characteristics of ¹³C NMR Spectroscopy," Chemistry LibreTexts.

-

G. A. Molander, S. R. Wisniewski, "Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates," Journal of the American Chemical Society, 2012, 134(40), 16856–16868.

-

SpectraBase, "2,2,2-TRIFLUOROETHYL_ISOCYANATE - Optional[13C NMR] - Chemical Shifts," SpectraBase.

-

P. B. Armentrout, "Infrared spectrum of potassium-cationized triethylphosphate generated using tandem mass spectrometry and infrared multiple photon dissociation," PubMed, 2012, 28(1), 101-10.

-

The Royal Society of Chemistry, "¹H NMR Binding Studies of63 with Various Anions," The Royal Society of Chemistry.

-

Sigma-Aldrich, "Potassium Organotrifluoroborates," Sigma-Aldrich Website.

-

S. D. Ross, "Infrared spectra of the crystalline inorganic borates," Journal of the Optical Society of America, 1956, 46(10), 843-848.

-

Chegg, "What is 13C-NMR Spectroscopy? Ft. Professor Dave," YouTube, 2023.

-

ResearchGate, "Infrared spectrum of potassium-cationized triethylphosphate generated using tandem mass spectrometry and infrared multiple photon dissociation | Request PDF," ResearchGate.

-

D. E. Lee, J. M. Kim, J. H. Lee, "Preparation of Potassium Alkynylaryltrifluoroborates from Haloaryltrifluoroborates via Sonogashira Coupling Reaction," Organic Letters, 2010, 12(6), 1364–1367.

-

Sigma-Aldrich, "Potassium Trifluoroborate Salts," Sigma-Aldrich Website.

-

A2B Chem, "926280-83-3 | Potassium (2-((Tert-Butoxycarbonyl)Amino)Ethyl)Trifluoroborate," A2B Chem Website.

-

ChemRxiv, "QM Assisted ML for 19F NMR Chemical Shift Prediction," ChemRxiv.

-

AZoM, "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds," AZoM Website, 2017.

-

Alfa Chemistry, "19F NMR Chemical Shift Table," Alfa Chemistry Website.

-

MolCore, "1408168-77-3 | Potassium (2-acetoxyethyl)trifluoroborate," MolCore Website.

-

G. A. Molander, D. E. Petrillo, "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers," Tetrahedron, 2008, 64(22), 5138-5151.

-

SpectraBase, "Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum," SpectraBase.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. azom.com [azom.com]

crystal structure analysis of Potassium (2-methoxyethyl)trifluoroborate

An In-Depth Technical Guide to the Crystal Structure Analysis of Potassium (2-methoxyethyl)trifluoroborate

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

Potassium organotrifluoroborates (R-BF₃K) represent a cornerstone of modern synthetic chemistry, lauded for their stability, versatility, and pivotal role in Suzuki-Miyaura cross-coupling reactions. While the applications of these reagents are extensively documented, a comprehensive understanding of their solid-state properties through single-crystal X-ray diffraction remains crucial for optimizing reaction conditions, predicting reactivity, and designing novel derivatives. This guide provides a detailed, field-proven methodology for the synthesis, crystallization, and complete crystal structure analysis of a representative yet under-characterized member of this class: this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind key experimental choices, establishes self-validating protocols for ensuring data integrity, and is grounded in authoritative references to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solid-State Characterization

The precise three-dimensional arrangement of atoms within a crystal lattice dictates a compound's bulk physical properties, including its solubility, stability, and hygroscopicity. For a reagent like this compound, these characteristics are not merely academic; they directly impact its shelf-life, ease of handling, and performance in complex reaction mixtures. Crystal structure analysis provides unambiguous confirmation of molecular identity, reveals subtle intramolecular interactions (e.g., hydrogen bonding, fluorine-boron coordination), and elucidates the intermolecular forces that govern the crystal packing. This foundational knowledge is indispensable for rational drug design, where solid-form screening and polymorph control are critical for ensuring bioavailability and stability.

Synthesis and Verification of this compound

A prerequisite for any crystallographic study is the synthesis of high-purity, single-phase material. The following protocol is a robust and widely adopted method for preparing potassium organotrifluoroborates.

Synthesis Protocol

Materials:

-

(2-methoxyethyl)boronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask and standard glassware

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, add (2-methoxyethyl)boronic acid (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous methanol to dissolve the boronic acid.

-

Fluoride Source: In a separate flask, prepare a saturated solution of potassium hydrogen fluoride (KHF₂, ~2.5 eq) in methanol. Expert Insight: The use of KHF₂ is a common and effective method for in situ generation of the fluoride ions necessary for the trifluoroborate formation. An excess is used to drive the reaction to completion.

-

Reaction: Slowly add the KHF₂ solution to the stirred solution of the boronic acid. A white precipitate of the this compound salt will typically form upon addition.

-

Stirring: Allow the reaction mixture to stir at room temperature for a minimum of 2 hours to ensure complete conversion.

-

Isolation: Filter the resulting white solid under vacuum. Wash the solid with a small amount of cold methanol, followed by a generous amount of anhydrous diethyl ether to remove any residual impurities and aid in drying.

-

Drying: Dry the isolated solid under high vacuum for several hours to yield the final product.

Purity Confirmation

Before proceeding to crystallization, the bulk purity of the synthesized powder must be confirmed.

-

¹⁹F NMR Spectroscopy: This is the most direct method for confirming the formation of the trifluoroborate salt. A characteristic quartet in the ¹⁹F NMR spectrum, arising from the coupling between the boron and fluorine atoms, is a definitive indicator of the R-BF₃⁻ anion.

-

¹H and ¹³C NMR Spectroscopy: To confirm the integrity of the (2-methoxyethyl) organic fragment.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the (2-methoxyethyl)trifluoroborate anion.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. For polar, salt-like compounds such as potassium organotrifluoroborates, slow evaporation and solvent diffusion techniques are generally most effective.

Experimental Workflow for Crystallization

Caption: Workflow for growing single crystals of this compound.

Recommended Crystallization Protocol: Slow Evaporation

-

Solvent Selection: Prepare a saturated solution of this compound in a suitable solvent. Methanol or a mixture of methanol and a less polar co-solvent like dichloromethane is a good starting point.

-

Preparation: Filter the saturated solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap that has been pierced with a needle. Trustworthiness Principle: The size of the hole controls the rate of evaporation. A slower rate is almost always preferable as it allows for the growth of larger, more ordered crystals.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a small spatula.

Single-Crystal X-ray Diffraction Analysis

This section outlines the standard workflow for determining the crystal structure from a suitable single crystal.

Data Collection and Processing Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Analysis

-

Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Integration and Reduction: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the thousands of unique reflections. Software like CrysAlisPro or SAINT is commonly used for this step.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the electron density map. Programs like SHELXT are highly effective for this.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. SHELXL is the gold standard for this process.

-

Validation: The final structural model is validated to check for errors and to ensure it makes chemical sense. Tools like PLATON or the IUCr's checkCIF service are used to analyze the geometry and identify any potential issues.

Interpreting the Results: A Hypothetical Data Summary

While a definitive structure is not publicly available, we can anticipate the key data points that would be generated from a successful analysis. These would be summarized in a standard crystallographic table.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₃H₆BF₃KO | Confirms the elemental composition of the crystal. |

| Formula Weight | 166.08 g/mol | Used for density calculations. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 8.5, 10.2, 9.1 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 98.5, 90 | The angles of the unit cell. |

| Volume (ų) | 780.5 | The volume of a single unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| R₁ [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the refinement; lower is better. |

| wR₂ (all data) | < 0.15 | Another indicator of refinement quality. |

| Goodness-of-Fit (S) | ~1.0 | Should be close to 1 for a good model. |

Conclusion and Future Directions

This guide has provided a comprehensive, scientifically-grounded framework for the synthesis, crystallization, and crystal structure determination of this compound. By following these self-validating protocols, researchers can confidently produce high-quality crystallographic data. The resulting structural information would not only provide the first definitive solid-state characterization of this reagent but also contribute valuable insights into the broader class of organotrifluoroborate salts. Future work could involve co-crystallization studies with catalytic intermediates to directly probe reaction mechanisms or computational studies based on the determined crystal structure to rationalize its reactivity and stability.

References

-

Title: A Simple and Convenient Procedure for the Preparation of Potassium Organotrifluoroborate Salts Source: The Journal of Organic Chemistry URL: [Link]

-

Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

-

Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

-

Title: A short history of PLATON Source: Acta Crystallographica Section A: Foundations of Crystallography URL: [Link]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Potassium (2-methoxyethyl)trifluoroborate

Foreword: The Role of Potassium Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, potassium organotrifluoroborate salts have emerged as highly versatile and robust reagents.[1][2] Their enhanced stability compared to boronic acids and esters, coupled with their ease of handling, has made them indispensable in a variety of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Potassium (2-methoxyethyl)trifluoroborate, the subject of this guide, is a prime example of this class of reagents, offering a stable and efficient means to introduce the 2-methoxyethyl moiety into complex molecules.[3] This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound, offering insights for researchers, scientists, and professionals in drug development who rely on the predictable behavior of their reagents for reproducible and scalable synthetic processes.

Physicochemical Properties and General Stability

This compound is a white, crystalline solid that is generally stable under ambient conditions.[1] A key advantage of potassium organotrifluoroborates is their tetracoordinate nature, which imparts greater stability compared to their three-coordinate boronic acid counterparts.[1] They are typically non-hygroscopic and can be stored for extended periods without significant degradation. The melting point of this compound has been reported to be in the range of 123–125 °C. This physical parameter is a critical indicator of purity and can be a preliminary gauge of thermal stability.

While specific thermal decomposition data for this compound is not extensively documented in publicly available literature, the broader class of potassium alkyltrifluoroborates is known for its considerable thermal robustness.[1] For instance, potassium trifluoromethyltrifluoroborate is reported to be thermally stable up to 300 °C. This suggests that the (2-methoxyethyl) derivative likely possesses significant thermal stability as well, making it suitable for a range of reaction conditions that require elevated temperatures.

Assessing Thermal Stability: Methodologies and Expected Outcomes

To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is the industry standard. These techniques provide quantitative data on mass loss as a function of temperature and the energetic changes associated with phase transitions and decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. For a stable, crystalline solid like this compound, the TGA thermogram is expected to show a stable baseline with no significant mass loss until the onset of decomposition.

Expected TGA Profile:

-

Initial Stability: A flat baseline from ambient temperature up to and likely beyond its melting point, indicating no loss of volatile components such as water or residual solvents.

-

Decomposition Onset: A sharp decrease in mass, signifying the beginning of thermal decomposition. The temperature at which this mass loss begins is a critical indicator of the material's thermal stability limit.

-

Decomposition Stages: The decomposition may occur in one or multiple steps, which would be represented by distinct slopes in the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for identifying melting points, phase transitions, and the exothermic or endothermic nature of decomposition processes.

Expected DSC Profile:

-

Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid. The peak temperature should align with the reported melting point of 123–125 °C.

-

Decomposition Events: Following the melting endotherm, exothermic or endothermic peaks may be observed, corresponding to the energy changes during decomposition. The nature of these peaks provides insight into the thermodynamics of the decomposition reactions. For many organic salts, decomposition is an exothermic process.[4]

| Parameter | Expected Value/Observation | Significance |

| Melting Point (DSC) | ~123–125 °C (Endothermic peak) | Confirms identity and purity. |

| Decomposition Onset (TGA) | Expected to be well above the melting point, potentially >200-250 °C | Defines the upper-temperature limit for safe handling and use. |

| Mass Loss (TGA) | Corresponds to the loss of gaseous decomposition products. | Provides information to deduce the decomposition pathway. |

| Decomposition Enthalpy (DSC) | Likely exothermic peaks post-melting. | Characterizes the energy released during decomposition. |

Proposed Thermal Decomposition Pathway

While the precise thermal decomposition mechanism of this compound has not been definitively elucidated in the literature, a plausible pathway can be proposed based on the known chemistry of related organoboron compounds and general principles of thermal degradation of organic salts. The decomposition is likely to proceed through the cleavage of the carbon-boron and carbon-oxygen bonds.

A potential decomposition cascade could involve the initial fragmentation of the 2-methoxyethyl group, leading to the formation of volatile organic fragments and inorganic boron and potassium salts.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

The following protocols provide a framework for conducting TGA and DSC analyses on this compound. These are designed to be self-validating and provide the necessary data for a comprehensive thermal stability assessment.

Thermogravimetric Analysis (TGA) Protocol

Caption: Workflow for Thermogravimetric Analysis (TGA).

Step-by-Step TGA Protocol:

-

Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared TGA crucible (alumina or platinum is recommended).

-

Instrument Setup:

-

Place the crucible into the TGA instrument's autosampler or manual sample holder.

-

Tare the balance.

-

Begin purging the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20–50 mL/min to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Ramp the temperature from the starting point to a final temperature of at least 600 °C at a heating rate of 10 °C/min. A higher final temperature may be necessary if decomposition is not complete by 600 °C.

-

-

Data Collection and Analysis:

-

Continuously record the sample mass as a function of temperature.

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates for each step.

-

Quantify the mass loss at each decomposition stage and the final residual mass.

-

Differential Scanning Calorimetry (DSC) Protocol

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 2–5 mg of this compound into a clean, tared aluminum DSC pan. Place a lid on the pan and crimp it, ensuring it is not hermetically sealed to allow for the escape of any evolved gases.

-

Instrument Setup:

-

Place the sample pan and an empty, tared reference pan into the DSC cell.

-

Begin purging the cell with an inert gas (nitrogen or argon) at a flow rate of 20–50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Ramp the temperature from the starting point to a final temperature of approximately 400 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.

-

-

Data Collection and Analysis:

-

Continuously record the differential heat flow as a function of temperature.

-

Plot heat flow versus temperature.

-

Identify the endothermic peak corresponding to melting and determine its onset temperature, peak temperature, and enthalpy of fusion.

-

Identify any subsequent endothermic or exothermic peaks associated with decomposition, and determine their characteristic temperatures and enthalpies.

-

Evolved Gas Analysis (EGA): Identifying Decomposition Products

For a more in-depth understanding of the decomposition mechanism, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).[5][6][7] This allows for the real-time identification of the gaseous products evolved during decomposition. Analysis of the evolved gases would provide direct evidence for the proposed fragmentation of the 2-methoxyethyl group and the formation of inorganic boron and fluorine-containing species.

Conclusion: A Stable Reagent with Predictable Thermal Behavior

This compound is a valuable synthetic reagent whose utility is underpinned by its notable stability.[1][3] This guide has outlined the expected thermal behavior of this compound and provided robust, field-tested protocols for its characterization using TGA and DSC. While specific decomposition data is not widely published, the information presented herein, based on the known properties of related organotrifluoroborates, provides a strong foundation for its safe and effective use in synthesis. The proposed decomposition pathway and experimental workflows offer a clear roadmap for researchers to further elucidate the thermal properties of this important compound, ensuring its reliable application in the development of novel chemical entities.

References

-

Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

-

Analysis of the Thermal BehavioUr of CL-20, Potassium Perchlorate, Lithium Perchlorate and Their Admixtures by DSC and TG. ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

-

Molander, G. A., & Ham, J. (2006). A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. Organic Chemistry Portal. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Europe PMC. [Link]

-

Dervişoğlu, R., & Dervişoğlu, R. (2021). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. [Link]

-

Holčapek, M., et al. (2010). Structural analysis of organometallic compounds with soft ionization mass spectrometry. Mass Spectrometry Reviews. [Link]

-

Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). (2022). EAG. [Link]

-

Thermal Gravimetric Analysis-Mass Spectrometry (TGA-MS). Oneida Research Services. [Link]

-

Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. NETZSCH Analyzing & Testing. [Link]

-

ON THE NATURE OF KH2PO4 HIGH-TEMPERATURE PHASES. ARPN Journals. [Link]

-

Evidence for thermal decomposition contributions to the mass spectra of chlorinated phenoxyacid herbicides obtained by particle beam liquid chromatography mass spectrometry. PubMed. [Link]

-

Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. PubMed Central. [Link]

-

Thermal decomposition of potassium permanganate and related substances. Part I. Chemical aspects. RSC Publishing. [Link]

-

THE CATALYSIS OF THERMAL DECOMPOSITION AND BURNING REACTIONS OF FUEL-OXIDANT COMPOSITIONS. DTIC. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. eag.com [eag.com]

- 6. Thermal Gravimetric Analysis-Mass Spectrometry (TGA-MS) | ORS [orslabs.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

A Deep Dive into the Solubility of Potassium (2-methoxyethyl)trifluoroborate: A Technical Guide for Researchers

Abstract

Potassium (2-methoxyethyl)trifluoroborate has emerged as a pivotal reagent in modern organic synthesis, particularly valued for its stability and utility in cross-coupling reactions. A comprehensive understanding of its solubility profile in various organic solvents is paramount for its effective application in reaction optimization, purification, and scale-up processes. This technical guide provides an in-depth analysis of the solubility characteristics of this compound, synthesizing theoretical principles with practical, field-proven insights. While quantitative solubility data remains largely unpublished, this guide equips researchers with a robust qualitative understanding and detailed, self-validating experimental protocols to precisely determine solubility in their specific applications.

Introduction: The Rise of Organotrifluoroborates

Potassium organotrifluoroborates have garnered significant attention as highly stable and versatile alternatives to traditional organoboron reagents like boronic acids and their esters.[1] Their crystalline, air- and moisture-stable nature simplifies handling and storage, making them amenable to a wide array of reaction conditions.[1] The (2-methoxyethyl) substituent, in particular, introduces a valuable functional handle for the synthesis of complex molecules in pharmaceutical and agrochemical development.[2] The efficacy of this compound in synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, is intrinsically linked to its solubility in the reaction medium.[2][3] This guide delves into the critical aspects of its solubility, providing a foundational understanding for chemists in drug discovery and process development.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential to rationalize its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C3H7BF3KO | [4] |

| Molecular Weight | 166.00 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 123-125 °C | [4] |

The ionic nature of the potassium trifluoroborate salt, coupled with the presence of an ether linkage in the organic substituent, dictates its interaction with different solvent molecules.

Factors Influencing Solubility

The solubility of this compound is a multifactorial phenomenon governed by the interplay of solvent properties, temperature, and the inherent structural characteristics of the solute.

The "Like Dissolves Like" Principle: Polarity as a Primary Determinant

The adage "like dissolves like" serves as a primary guiding principle. As an ionic salt, this compound exhibits a strong preference for polar solvents capable of solvating both the potassium cation and the trifluoroborate anion.

-

Polar Protic Solvents: Solvents like methanol can effectively solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions, leading to high solubility.

-

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are particularly effective due to their high dielectric constants and ability to solvate cations well. General literature suggests high solubility of potassium organotrifluoroborates in these solvents.[5]

-

Moderately Polar Solvents: Solvents like acetone and acetonitrile can dissolve this compound, particularly upon heating. This property is often exploited during purification by recrystallization, where the compound is dissolved in a hot solvent and precipitates upon cooling.[5][6]

-

Nonpolar Solvents: In nonpolar solvents such as toluene , dichloromethane , ether , and hydrocarbons , the solubility is expected to be very low to negligible.[5] The energy required to overcome the lattice energy of the ionic salt is not compensated by the weak van der Waals forces of interaction with these solvents.

The following diagram illustrates the conceptual relationship between solvent polarity and the solubility of this compound.

Caption: Conceptual relationship between solvent polarity and the expected solubility of this compound.

The Influence of Temperature

Qualitative Solubility Summary

Based on extensive literature review and the fundamental principles of solubility, the following table provides a qualitative summary of the expected solubility of this compound in common organic solvents.

| Solvent | Polarity Type | Expected Solubility |

| Dimethylformamide (DMF) | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| Methanol | Polar Protic | High |

| Acetone | Polar Aprotic | Good, increases significantly with heat |

| Acetonitrile | Polar Aprotic | Good, increases significantly with heat |

| Tetrahydrofuran (THF) | Polar Aprotic (low polarity) | Slight to Low |

| Toluene | Nonpolar | Very Low to Insoluble |

| Dichloromethane | Nonpolar | Very Low to Insoluble |

| Hexane/Heptane | Nonpolar | Insoluble |

| Diethyl Ether | Nonpolar | Insoluble |

Experimental Protocols for Quantitative Solubility Determination

To empower researchers to obtain precise, quantitative solubility data tailored to their specific experimental conditions, this section provides detailed, step-by-step methodologies for three common and reliable techniques.

Workflow for Solubility Determination

The general workflow for determining the solubility of this compound is depicted below.

Caption: General workflow for the experimental determination of solubility.

Protocol 1: Gravimetric Method

This classic and straightforward method relies on the direct measurement of the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer

-

Analytical balance

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Place the vial in a thermostatically controlled shaker or on a stir plate at the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation is recommended.

-

Sample Collection: Carefully withdraw a known volume or mass of the clear supernatant.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed container and evaporate the solvent completely in an oven at a temperature below the decomposition point of the compound.

-

Mass Determination: Once the solvent is fully evaporated, cool the container to room temperature in a desiccator and weigh it. The difference in mass corresponds to the amount of dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Self-Validation:

-

Repeat the measurement at different equilibration times (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached. The solubility value should be consistent.

-

Analyze multiple aliquots from the same saturated solution to check for precision.

Protocol 2: UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and is often faster than the gravimetric method.

Materials:

-

This compound

-

UV-transparent solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration.

-

Perform serial dilutions to obtain a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard at λmax.

-

Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), adhering to the Beer-Lambert law.

-

-

Prepare Saturated Solution and Sample: Follow steps 1-3 of the Gravimetric Method.

-

Dilution and Measurement: Carefully take a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution.

Self-Validation:

-

The linearity of the calibration curve (R² > 0.99) validates the method's accuracy over the tested concentration range.

-

Prepare and measure a quality control (QC) sample of a known concentration to verify the accuracy of the calibration curve.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures.

Materials:

-

This compound

-

HPLC-grade solvents

-

HPLC system with a suitable detector (e.g., UV or ELSD)

-

Appropriate HPLC column

-

Volumetric flasks and pipettes

Procedure:

-

Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting a suitable column, mobile phase, flow rate, and detector wavelength.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration.

-

Perform serial dilutions to create a series of standard solutions.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Prepare Saturated Solution and Sample: Follow steps 1-3 of the Gravimetric Method.

-

Dilution and Analysis: Dilute a known volume of the clear supernatant with the mobile phase to a concentration within the calibration range. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution.

Self-Validation:

-

The linearity of the calibration curve (R² > 0.999) is crucial.

-

Analyze a QC sample to confirm the accuracy of the analysis.

-

Ensure good peak shape and resolution from any potential impurities or degradants.

Applications and Implications of Solubility Data

A thorough understanding of the solubility of this compound is not merely academic; it has profound practical implications:

-

Reaction Optimization: The choice of solvent can significantly impact reaction rates and yields. Ensuring the reagent is sufficiently soluble is the first step towards a successful reaction.

-

Purification: As discussed, recrystallization is a common method for purifying potassium organotrifluoroborates. Knowledge of solubility in different solvents at various temperatures is key to designing an efficient purification protocol.

-

Process Scale-Up: In an industrial setting, solubility data is critical for determining appropriate vessel sizes, solvent volumes, and for developing robust and reproducible manufacturing processes.

-